N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
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Overview
Description
N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyridine ring, a triazole ring, and a pyridazine ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
The compound also contains an indole scaffold, which has been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Based on its structural components, it might have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
It is known that N-(pyridin-2-yl)amides, a class of compounds to which this compound belongs, are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .
Cellular Effects
Preliminary studies suggest that related compounds have shown cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Molecular Mechanism
It is known that related compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring. The final step often involves the attachment of the benzamide group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Used in various experimental studies.
Uniqueness
N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide stands out due to its unique combination of a pyridine, triazole, and pyridazine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-20(15-6-2-1-3-7-15)22-13-11-18-24-23-17-9-10-19(25-26(17)18)28-14-16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVHPBCEHYHDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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